N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
CAS No.: 1172557-14-0
Cat. No.: VC4203056
Molecular Formula: C13H16N2O5S2
Molecular Weight: 344.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172557-14-0 |
|---|---|
| Molecular Formula | C13H16N2O5S2 |
| Molecular Weight | 344.4 |
| IUPAC Name | N-(2-methoxyethyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H16N2O5S2/c1-19-7-6-14-13(16)11-4-5-12(20-11)22(17,18)15-9-10-3-2-8-21-10/h2-5,8,15H,6-7,9H2,1H3,(H,14,16) |
| Standard InChI Key | CONNCJMJGRXRBJ-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC=C(O1)S(=O)(=O)NCC2=CC=CS2 |
Introduction
N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound with a molecular formula of C13H16N2O5S2 and a molecular weight of 344.4 g/mol . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure, which includes a furan ring, a sulfamoyl group, and a thiophene moiety.
Synthesis and Characterization
The synthesis of N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multi-step reactions that require careful control of conditions to ensure high purity and yield. Characterization of the compound is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Biological Activity and Potential Applications
While specific biological activity data for N-(2-methoxyethyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. For instance, sulfonamide derivatives are known for their antimicrobial and anticancer properties . The presence of a thiophene ring and a sulfamoyl group in this compound suggests potential biological activity that could be explored further through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume